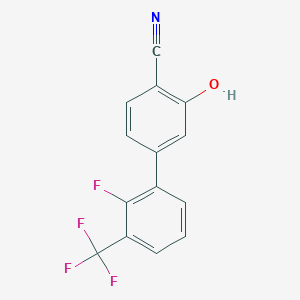
2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol is a fluorinated organic compound with a molecular weight of 2812 g/mol It is characterized by the presence of both cyano and phenol functional groups, along with fluorine and trifluoromethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol can be achieved through several methods, including:
-
Suzuki–Miyaura Coupling: : This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .
-
Radical Trifluoromethylation: The reaction conditions often include the use of a radical initiator and a trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : The phenol group in 2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol can undergo oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Nitro or halogenated derivatives
科学的研究の応用
2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The cyano group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol
- 2-Cyano-5-(2-chloro-3-trifluoromethylphenyl)phenol
- 2-Cyano-5-(2-fluoro-4-trifluoromethylphenyl)phenol
Uniqueness
2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the aromatic ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-9(7-19)12(20)6-8/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECBFZQNXOHEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684965 |
Source


|
| Record name | 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-54-0 |
Source


|
| Record name | 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
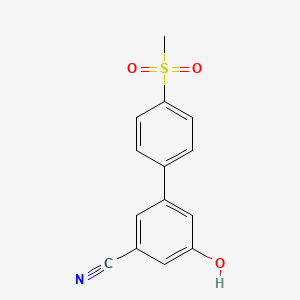
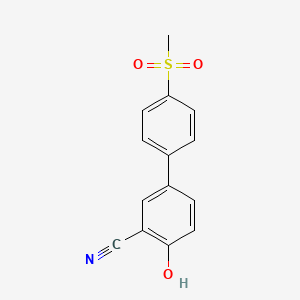
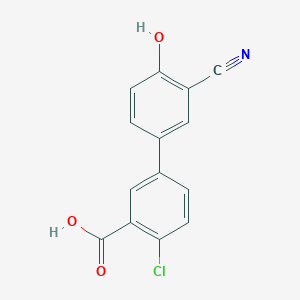
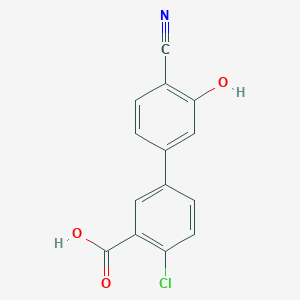
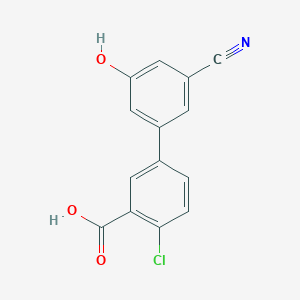
![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B6377053.png)
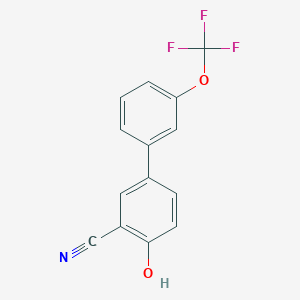
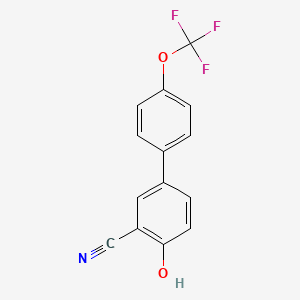
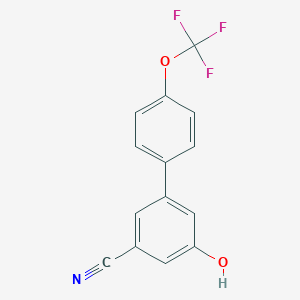
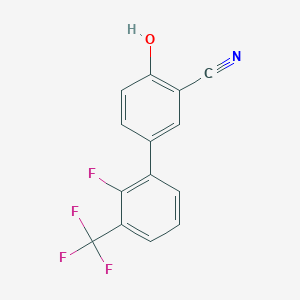
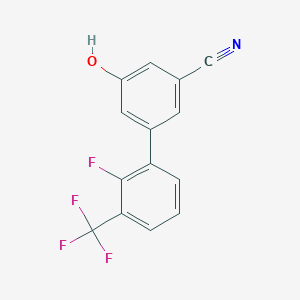
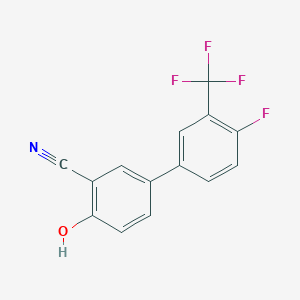
![3-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B6377103.png)
![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B6377107.png)
